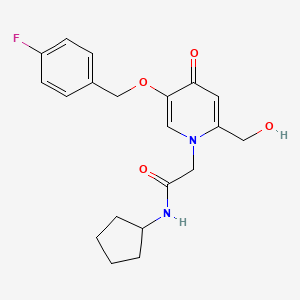
N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H23FN2O4 and its molecular weight is 374.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a chemical compound with significant biological activity, particularly as an inhibitor of aldose reductase (ALR2), which is crucial in the polyol pathway implicated in diabetic complications. This compound has been studied for its potential therapeutic applications, especially in managing oxidative stress and related disorders.
- Molecular Formula : C20H23FN2O4
- Molecular Weight : 374.4 g/mol
- CAS Number : 941916-37-6
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, converting glucose into sorbitol, which can accumulate and lead to various diabetic complications. Inhibiting ALR2 can help mitigate these effects. Research indicates that derivatives of pyridinone, including this compound, exhibit potent inhibitory effects against ALR2.
Inhibitory Potency :
- The compound demonstrates an IC50 value indicative of its effectiveness in inhibiting ALR2 activity. For instance, a similar derivative showed an IC50 value of 0.789 μM, suggesting that structural modifications significantly influence inhibitory potency .
Antioxidant Activity
In addition to its role as an ALR2 inhibitor, this compound also exhibits antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to numerous diseases, including diabetes and cardiovascular disorders.
The antioxidant activity is primarily assessed through radical scavenging assays, such as the DPPH assay. Compounds like this compound have shown promising results in scavenging free radicals, thereby reducing oxidative damage.
Structure-Activity Relationship (SAR)
Research indicates that the substitution patterns on the pyridinone ring significantly affect both the inhibitory and antioxidant activities of these compounds. For example:
| Compound | R Group | IC50 (μM) | DPPH Scavenging Activity (%) |
|---|---|---|---|
| 7l | m,p-(OH)₂ | 0.789 | 41.48 |
| 7k | p-OH | 17.11 | 90.73 |
| Control | - | - | 11.89 (Trolox) |
The above table illustrates that modifications to the R group can enhance both the potency against ALR2 and the capacity to scavenge free radicals .
Propiedades
IUPAC Name |
N-cyclopentyl-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c21-15-7-5-14(6-8-15)13-27-19-10-23(17(12-24)9-18(19)25)11-20(26)22-16-3-1-2-4-16/h5-10,16,24H,1-4,11-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYYBZFBIUDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













